molecular formula C22H16ClN3OS B2650477 (E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide CAS No. 898453-82-2

(E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide

Cat. No.: B2650477
CAS No.: 898453-82-2
M. Wt: 405.9
InChI Key: CBEDBBHWEOTZGR-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide” is a benzothiazole derivative . Benzothiazole derivatives are considered important due to their wide range of biological activities and their high electron affinity and good planarity making them appropriate building blocks in the construction of optical materials .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Thiosemicarbazide derivatives, including structures related to "(E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide," have been used as precursors for the synthesis of various heterocyclic compounds such as imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems. These compounds exhibit antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Elmagd et al., 2017).

Metal Sorption and Biological Activity

  • N-heterocyclic acrylamide polymers, related to the chemical structure , have been synthesized and characterized for their ability to act as efficient chelating agents. These polymers demonstrated selectivity towards metal ions such as Cu2+, Pb2+, Mg2+, Cd2+, Ni2+, Co2+, and Fe2+, suggesting their use in metal sorption applications. Additionally, these polymers have been studied for their antimicrobial activity, indicating their broader potential in environmental and biological applications (Al-Fulaij et al., 2015).

Anticancer and Antimicrobial Properties

  • Studies on related N-cyclopropyl and aminothiazole benzamide analogues have shown potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potential applications in cancer therapy through inhibition of angiogenesis (Borzilleri et al., 2006).

Organic Synthesis and Catalytic Applications

  • The compound and its derivatives have been investigated in the context of cyclization reactions, forming substituted thiazoles, imidazo[2,1-b]thiazoles, and other heterocyclic bases. These substances are of interest for further exploration in organic synthesis and the development of new catalytic agents (Drach et al., 1974).

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3OS/c23-18-9-2-1-7-16(18)12-13-21(27)26(15-17-8-5-6-14-24-17)22-25-19-10-3-4-11-20(19)28-22/h1-14H,15H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEDBBHWEOTZGR-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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